

Application Notes and Protocols for CDD-1845 in Viral Replication Assays

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Compound of Interest

Compound Name: CDD-1845

Cat. No.: B12374560

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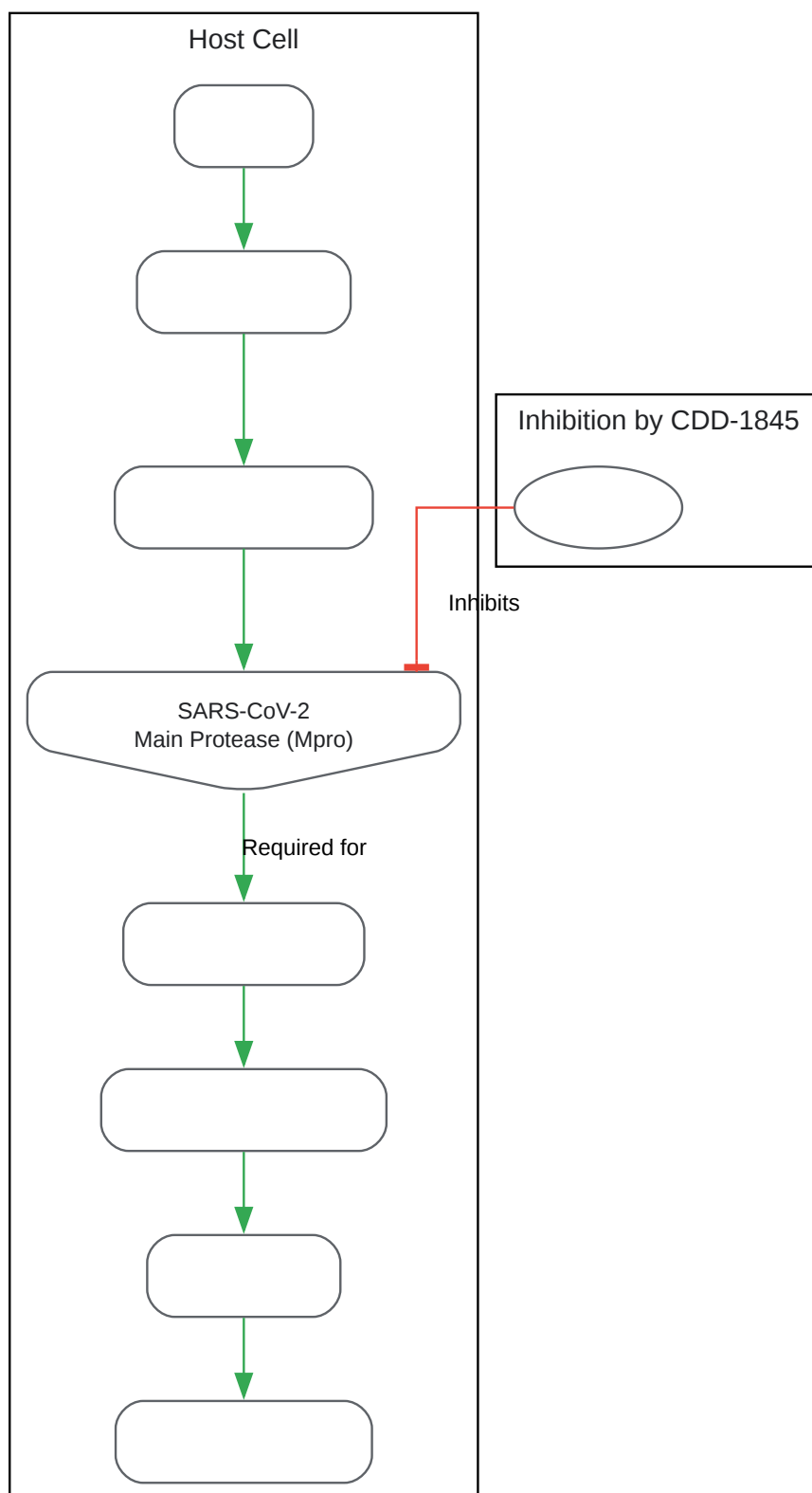
Introduction

CDD-1845 is a novel, non-covalent, and non-peptidic small molecule inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) main protease (Mpro). The Mpro is a viral enzyme crucial for the cleavage of viral polyproteins, a process essential for viral replication. By inhibiting this protease, **CDD-1845** effectively blocks the viral life cycle. Recent studies have demonstrated its potent antiviral activity in cell-based assays, including against viral mutants resistant to other protease inhibitors like nirmatrelvir.^[1] These characteristics make **CDD-1845** a promising candidate for further investigation as a potential therapeutic agent for COVID-19.

These application notes provide detailed protocols for evaluating the antiviral efficacy of **CDD-1845** in a cell-based viral replication assay using Real-Time Cell Analysis (RTCA) and a quantitative reverse transcription PCR (qRT-PCR) assay.

Mechanism of Action

CDD-1845 functions by binding to the active site of the SARS-CoV-2 main protease (Mpro), also known as 3CL protease. This binding event prevents the protease from cleaving the viral polyproteins (pp1a and pp1ab) into their functional, non-structural proteins (nsps). The inhibition of this proteolytic processing halts the formation of the viral replication and transcription complex (RTC), thereby suppressing viral replication within the host cell.



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Figure 1. Mechanism of action of **CDD-1845** in inhibiting SARS-CoV-2 replication.

Data Presentation

The antiviral activity of **CDD-1845** and its effect on host cell viability should be quantified and summarized for clear interpretation. The following tables provide a template for presenting such data.

Table 1: Antiviral Activity of **CDD-1845** against SARS-CoV-2

| Compound | Assay Method | Target Virus | Cell Line | EC50 (μM) |
|------------|--------------|--------------|-----------|-----------|
| CDD-1845 | RTCA | SARS-CoV-2 | Vero E6 | 2.39 |
| CDD-1845 | qRT-PCR | SARS-CoV-2 | Calu-3 | TBD |
| Remdesivir | RTCA | SARS-CoV-2 | Vero E6 | TBD |
| Remdesivir | qRT-PCR | SARS-CoV-2 | Calu-3 | TBD |

TBD: To be determined by the experimental user.

Table 2: Cytotoxicity and Selectivity Index of **CDD-1845**

| Compound | Cell Line | CC50 (μM) | Selectivity Index (SI = CC50/EC50) |
|------------|-----------|-----------|---------------------------------------|
| CDD-1845 | Vero E6 | >50 | >20.9 |
| CDD-1845 | Calu-3 | TBD | TBD |
| Remdesivir | Vero E6 | TBD | TBD |
| Remdesivir | Calu-3 | TBD | TBD |

TBD: To be determined by the experimental user.

Experimental Protocols

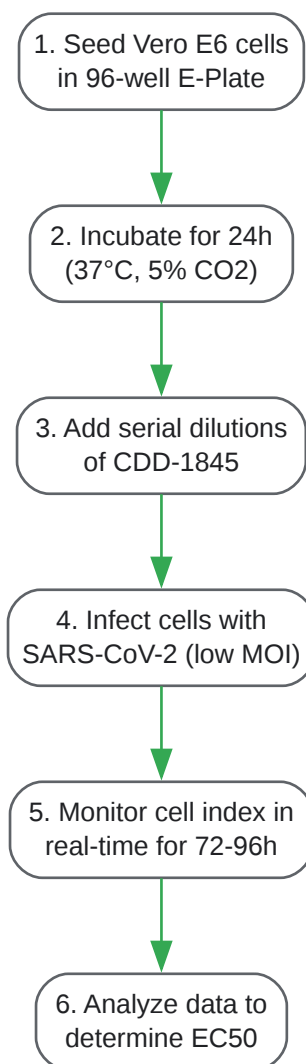
Protocol 1: Real-Time Cell Analysis (RTCA) for Viral Replication Inhibition

This protocol describes a label-free method to monitor the cytopathic effect (CPE) of SARS-CoV-2 on host cells in real-time and to quantify the protective effect of **CDD-1845**.

Materials:

- **CDD-1845** (stock solution in DMSO)
- Vero E6 cells (or other susceptible cell line)
- Complete growth medium (e.g., DMEM with 10% FBS)
- SARS-CoV-2 viral stock (titered)
- 96-well E-Plates for RTCA instrument
- RTCA instrument (e.g., xCELLigence)
- Biosafety cabinet (BSL-3)
- Standard cell culture equipment

Experimental Workflow:



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Figure 2. Experimental workflow for the RTCA-based viral replication assay.

Procedure:

- Cell Seeding:
 - Culture and harvest Vero E6 cells.
 - Seed 5,000-10,000 cells per well in a 96-well E-Plate in 100 µL of complete growth medium.
 - Allow cells to adhere and grow for 24 hours at 37°C with 5% CO₂.

- Compound Preparation and Addition:
 - Prepare serial dilutions of **CDD-1845** in complete growth medium. A typical starting concentration range would be from 100 μ M down to 0.01 μ M.
 - Include a vehicle control (DMSO) and a positive control (e.g., Remdesivir).
 - Carefully remove the medium from the cells and add 100 μ L of the compound dilutions to the respective wells.
- Viral Infection:
 - Dilute the SARS-CoV-2 stock in complete growth medium to achieve a multiplicity of infection (MOI) of 0.01-0.1.
 - Add 10 μ L of the diluted virus to each well, except for the uninfected control wells.
 - Place the E-plate back into the RTCA instrument.
- Data Acquisition and Analysis:
 - Monitor the cell index every 15-30 minutes for 72-96 hours.
 - The cell index is a measure of cell adherence and proliferation. A decrease in the cell index indicates virus-induced CPE.
 - Normalize the cell index data to the time of infection.
 - Plot the normalized cell index at a specific time point (e.g., 72 hours post-infection) against the log concentration of **CDD-1845**.
 - Calculate the 50% effective concentration (EC50) using a non-linear regression model.

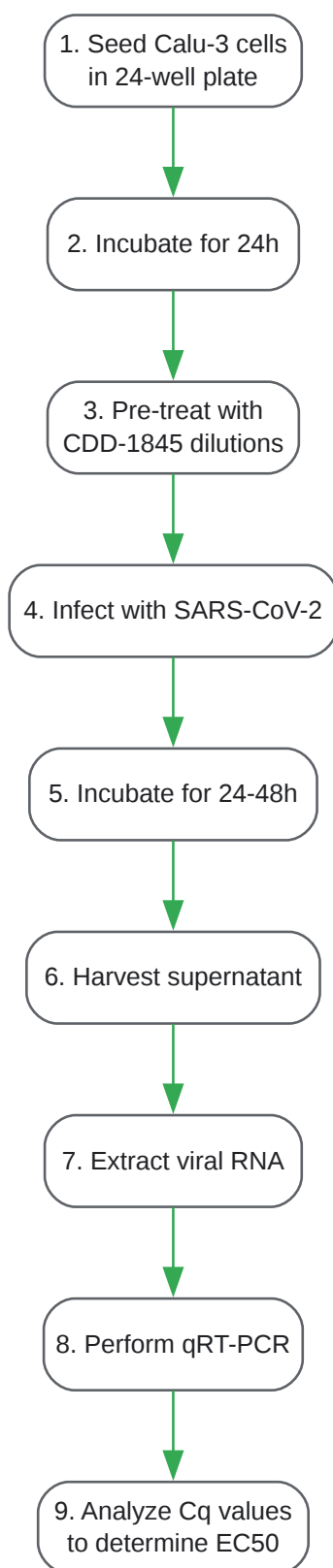
Protocol 2: qRT-PCR for Quantification of Viral RNA Reduction

This protocol provides a method to directly measure the amount of viral RNA in the supernatant of infected cells treated with **CDD-1845**.

Materials:

- **CDD-1845** (stock solution in DMSO)
- Calu-3 cells (or other susceptible human lung cell line)
- Complete growth medium
- SARS-CoV-2 viral stock (titered)
- 24-well plates
- RNA extraction kit
- qRT-PCR master mix
- Primers and probe for a SARS-CoV-2 gene (e.g., N gene)
- qRT-PCR instrument
- Biosafety cabinet (BSL-3)

Experimental Workflow:



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Figure 3. Experimental workflow for the qRT-PCR-based viral replication assay.

Procedure:

- Cell Seeding and Treatment:
 - Seed Calu-3 cells in a 24-well plate and grow to 80-90% confluency.
 - Prepare serial dilutions of **CDD-1845** in growth medium.
 - Remove the medium and pre-treat the cells with the compound dilutions for 1-2 hours.
- Viral Infection:
 - Infect the cells with SARS-CoV-2 at an MOI of 0.1-1.
 - Incubate for 1 hour at 37°C.
 - Remove the virus inoculum, wash the cells with PBS, and add fresh medium containing the respective concentrations of **CDD-1845**.
- Sample Collection and RNA Extraction:
 - At 24 or 48 hours post-infection, collect the cell culture supernatant.
 - Extract viral RNA from the supernatant using a suitable RNA extraction kit according to the manufacturer's instructions.
- qRT-PCR:
 - Perform one-step qRT-PCR using a master mix and primers/probe specific for a SARS-CoV-2 gene.
 - Include a standard curve of known viral RNA concentrations to quantify the viral load.
 - Run the assay on a real-time PCR instrument.
- Data Analysis:
 - Determine the quantification cycle (C_q) values for each sample.

- Calculate the viral RNA copy number in each sample using the standard curve.
- Plot the percentage of viral RNA reduction against the log concentration of **CDD-1845**.
- Calculate the EC50 value.

Cytotoxicity Assay

It is crucial to assess the cytotoxicity of **CDD-1845** to ensure that the observed antiviral effect is not due to cell death. A standard cytotoxicity assay, such as the MTT or CellTiter-Glo assay, should be performed in parallel with the antiviral assays on uninfected cells.

Procedure (CellTiter-Glo Assay):

- Seed cells in a 96-well plate as for the antiviral assay.
- Add serial dilutions of **CDD-1845** and incubate for the same duration as the antiviral assay (e.g., 72 hours).
- Add CellTiter-Glo reagent to each well according to the manufacturer's protocol.
- Measure luminescence using a plate reader.
- Plot cell viability against the log concentration of **CDD-1845** and calculate the 50% cytotoxic concentration (CC50).

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro evaluation of the antiviral activity of **CDD-1845** against SARS-CoV-2. The combination of a real-time, impedance-based assay and a direct viral load quantification method will yield comprehensive and reliable data on the efficacy of this promising Mpro inhibitor. It is recommended to perform these assays in a BSL-3 facility by trained personnel.

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References

- 1. DNA-encoded chemical libraries yield non-covalent and non-peptidic SARS-CoV-2 main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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